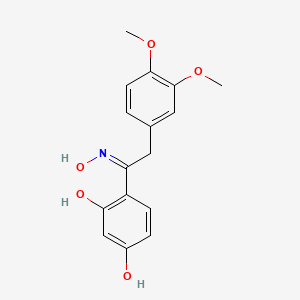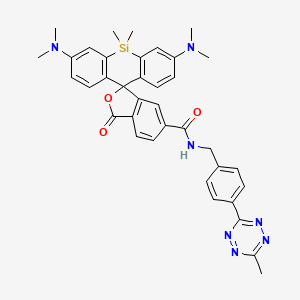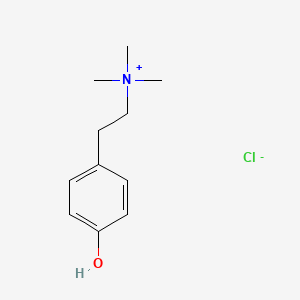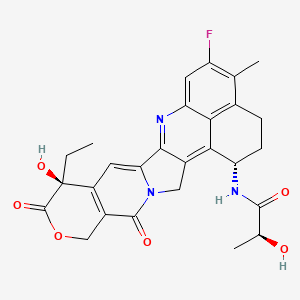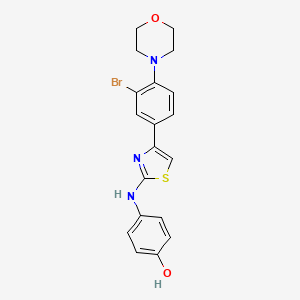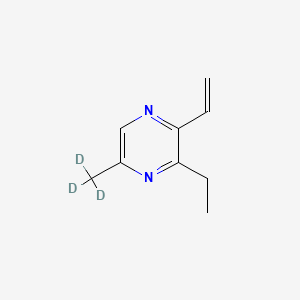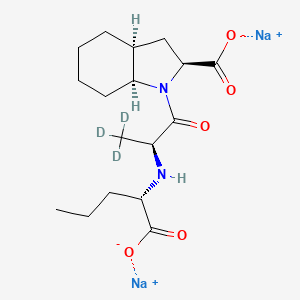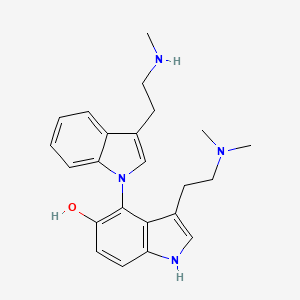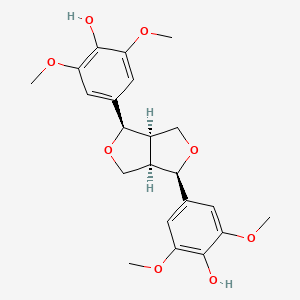
(+)-Diasyringaresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Diasyringaresinol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Diasyringaresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method includes the use of laccase enzymes or chemical oxidants like silver oxide under mild conditions to facilitate the coupling reaction. The reaction is usually carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown promise in producing this compound on a larger scale. These methods involve the fermentation of plant biomass containing lignan precursors, followed by extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
(+)-Diasyringaresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver oxide and laccase enzymes.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like acetic anhydride or benzoyl chloride are used for acetylation or benzoylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
(+)-Diasyringaresinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex lignans and phenolic compounds.
Biology: Studies have shown its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: It exhibits promising anticancer, antioxidant, and anti-inflammatory activities, making it a candidate for drug development.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of (+)-Diasyringaresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
Syringaresinol: A closely related lignan with similar antioxidant and anticancer properties.
Pinoresinol: Another lignan with notable anti-inflammatory and antimicrobial activities.
Secoisolariciresinol: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Uniqueness
(+)-Diasyringaresinol stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate multiple biological pathways makes it a versatile compound with potential therapeutic applications.
Properties
Molecular Formula |
C22H26O8 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(3R,3aR,6R,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22-/m0/s1 |
InChI Key |
KOWMJRJXZMEZLD-WJWAULOUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
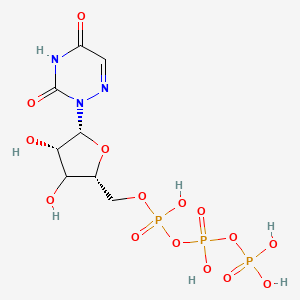
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

